molecular formula C12H11ClN2O3 B8130772 Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate

Cat. No.: B8130772
M. Wt: 266.68 g/mol
InChI Key: HLHKKZAAYHITOE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate is a synthetic organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a chloro group, a hydroxypyrazole moiety, and a benzoic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The benzoic acid moiety can be esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypyrazole moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(4-hydroxyphenyl)-benzoic acid methyl ester
  • 4-Chloro-2-(4-hydroxybenzyl)-benzoic acid methyl ester
  • 4-Chloro-2-(4-hydroxyphenylmethyl)-benzoic acid methyl ester

Uniqueness

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate is unique due to the presence of the hydroxypyrazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-chloro-2-[(4-hydroxypyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)11-3-2-9(13)4-8(11)6-15-7-10(16)5-14-15/h2-5,7,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHKKZAAYHITOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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